molecular formula C5H2N4O B11922692 6H-Purin-6-one CAS No. 26078-04-6

6H-Purin-6-one

Cat. No.: B11922692
CAS No.: 26078-04-6
M. Wt: 134.10 g/mol
InChI Key: UYLWKSJTHLRFBX-UHFFFAOYSA-N
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Description

6H-Purin-6-one, also known as hypoxanthine, is a naturally occurring purine derivative with the molecular formula C₅H₄N₄O. It is an important intermediate in the purine metabolism pathway and is found in various biological systems. Hypoxanthine plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above, with optimization for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form xanthine and uric acid.

    Reduction: Reduction of this compound can yield various reduced purine derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms in the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed:

  • Oxidation of this compound typically produces xanthine and uric acid.
  • Reduction can lead to various reduced purine derivatives.
  • Substitution reactions can yield a wide range of substituted purine compounds.

Scientific Research Applications

6H-Purin-6-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Purin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by the enzyme xanthine oxidase, and subsequently to uric acid. This pathway is crucial for the degradation of nucleotides and the regulation of purine levels in the body. Hypoxanthine can also form stable complexes with iodine, which is indicative of its potential antithyroid activity .

Comparison with Similar Compounds

    Guanine: Another purine derivative with a similar structure but with an amino group at the 2-position.

    Xanthine: An oxidized form of hypoxanthine with an additional keto group.

    Adenine: A purine derivative with an amino group at the 6-position.

Uniqueness of 6H-Purin-6-one:

Properties

CAS No.

26078-04-6

Molecular Formula

C5H2N4O

Molecular Weight

134.10 g/mol

IUPAC Name

purin-6-one

InChI

InChI=1S/C5H2N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H

InChI Key

UYLWKSJTHLRFBX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=O)C2=N1

Origin of Product

United States

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